molecular formula C8H12F3NO3 B6178403 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid CAS No. 2567504-82-7

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid

Cat. No.: B6178403
CAS No.: 2567504-82-7
M. Wt: 227.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxa-5-azabicyclo[221]heptane, trifluoroacetic acid is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of appropriate precursors to form the bicyclic core.

    Functional Group Modification: Subsequent steps may include the introduction of functional groups such as the trifluoroacetic acid moiety. This can be done using standard organic synthesis techniques, including esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen functionalities.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Scientific Research Applications

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-5-azabicyclo[2.2.1]heptane: Lacks the methyl group and trifluoroacetic acid moiety.

    1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane: Lacks the trifluoroacetic acid moiety.

    1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, acetic acid: Similar structure but with an acetic acid group instead of trifluoroacetic acid.

Uniqueness

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can enhance its chemical stability and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

2567504-82-7

Molecular Formula

C8H12F3NO3

Molecular Weight

227.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.